molecular formula C15H20N2O4S2 B296440 N-[2-(tert-butylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

N-[2-(tert-butylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Cat. No. B296440
M. Wt: 356.5 g/mol
InChI Key: ZKIFMEXHHPRSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(tert-butylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzisothiazolone and has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that it exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[2-(tert-butylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antioxidant activity. Additionally, it has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(tert-butylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is its potential applications in various fields of scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to produce on a large scale.

Future Directions

There are several future directions for research on N-[2-(tert-butylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide. One of the main directions is to further explore its potential applications in the treatment of cancer. Additionally, research can also be conducted to investigate its potential applications in the treatment of neurodegenerative diseases. Furthermore, the synthesis method can be optimized to improve the yield and scalability of the compound. Overall, further research on this compound has the potential to lead to the development of new drugs and therapies for various diseases.
In conclusion, N-[2-(tert-butylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a promising compound with potential applications in various fields of scientific research. Its antitumor, anti-inflammatory, and antioxidant properties make it a promising candidate for drug development. Further research on this compound has the potential to lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves a multi-step process. The first step involves the reaction of 2-mercaptoethanol with tert-butyl acrylate to form tert-butyl 2-mercaptoethyl ether. The second step involves the reaction of tert-butyl 2-mercaptoethyl ether with 2-bromo-1,1-dioxido-3-oxo-1,2-benzisothiazole to form N-[2-(tert-butylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide.

Scientific Research Applications

N-[2-(tert-butylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has potential applications in various fields of scientific research. One of the main applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, it has also been found to have anti-inflammatory and antioxidant properties.

properties

Molecular Formula

C15H20N2O4S2

Molecular Weight

356.5 g/mol

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C15H20N2O4S2/c1-15(2,3)22-9-8-16-13(18)10-17-14(19)11-6-4-5-7-12(11)23(17,20)21/h4-7H,8-10H2,1-3H3,(H,16,18)

InChI Key

ZKIFMEXHHPRSBA-UHFFFAOYSA-N

SMILES

CC(C)(C)SCCNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O

Canonical SMILES

CC(C)(C)SCCNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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